Cas no 131-53-3 (Dioxybenzone)

Dioxybenzone is an organic compound belonging to the class of benzophenones, primarily utilized as a UV filter in sunscreen formulations. Its chemical structure, featuring both hydroxyl and methoxy functional groups, enables effective absorption of ultraviolet radiation in the UVB (290–320 nm) and UVA (320–400 nm) ranges. This broad-spectrum protection makes it a valuable component in photostable sunscreen products. Dioxybenzone exhibits moderate solubility in organic solvents and is often combined with other UV filters to enhance efficacy. Its stability under sunlight exposure and compatibility with cosmetic formulations contribute to its utility in personal care applications. Proper concentration ensures optimal performance while adhering to regulatory safety guidelines.
Dioxybenzone structure
Dioxybenzone structure
Product name:Dioxybenzone
CAS No:131-53-3
MF:C14H12O4
MW:244.242684364319
MDL:MFCD00002218
CID:36268
PubChem ID:24859402

Dioxybenzone Chemical and Physical Properties

Names and Identifiers

    • (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone
    • BP-8
    • UV-24
    • dioxybenzone
    • 2,2'-Dihydroxy-4-methoxybenzophenone(UV-24)
    • Benzophenone-8 `
    • 2,2'-Dihydroxy-4-methoxybenzophenone
    • 2,2-Dihydroxy-4-Methoxybenzophenone
    • 2,2-Dihydroxy-4-methoxybenzophenoneneat
    • 2,2′-Dihydroxy-4-methoxybenzophenone
    • 2,2'-DIBROMODIETHYL ETHER
    • 2,2'-dihydroxy-4-methoxy-benzophenone
    • 2,2'-Hydroxy-4-methoxybenzophenone
    • advastab47
    • benzophenone-8
    • Cyasorb
    • cyasorbuv24
    • dihydroxy-4-methoxybenzophenone
    • DL-1,2-Isopropylideneglycerol
    • UF 2
    • uv24
    • NSC-56769
    • uf2
    • UV 24
    • Advastab 47
    • Dioxybenzon
    • Cyasorb UV 24
    • Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-
    • Cyasorb UV 24 Light Absorber
    • Dioxibenzonum
    • Dioxybenzonum [INN-Latin]
    • Dioxibenzona [INN-Spanish]
    • Benzophenone, 2,2'-dihydroxy-4-methoxy-
    • MEZZCSHVIGVWF
    • CHEBI:34208
    • BRD-K22193694-001-08-6
    • Dioxybenzone, United States Pharmacopeia (USP) Reference Standard
    • Prestwick3_000898
    • NCGC00258546-01
    • CCRIS 6231
    • AI3-25363
    • DIOXYBENZONE [WHO-DD]
    • Prestwick1_000898
    • D89684
    • EN300-7377478
    • MLS002154056
    • NCGC00016393-04
    • CS-4451
    • UNII-B762XZ551X
    • Spectra-sorb UV 24
    • HSDB 8474
    • KBio3_001437
    • KS-5318
    • MFCD00002218
    • Dioxybenzone, analytical standard
    • Prestwick2_000898
    • Tox21_200993
    • CHEMBL1326877
    • NCGC00094657-01
    • DIOXYBENZONE [USAN]
    • SMR001233373
    • Benzophenone-8;UV-24
    • EINECS 205-026-8
    • NCGC00016393-01
    • Dioxybenzonum
    • CCG-40196
    • D03853
    • SPECTRUM1500255
    • Q2533641
    • 2-(2-hydroxybenzoyl)-5-methoxyphenol
    • KBio2_004026
    • KBioGR_001097
    • Spectra-Sorb UV-24
    • NCGC00016393-02
    • 2,2\\'-Dihydroxy-4-methoxybenzophenone
    • DTXCID202403
    • BRN 2055461
    • DIOXYBENZONE [MART.]
    • W-108331
    • 2,2a(2)-Dihydroxy-4-methoxybenzophenone
    • BSPBio_000716
    • SCHEMBL15894
    • SPBio_002925
    • NSC756742
    • CAS-131-53-3
    • BRD-K22193694-001-05-2
    • 2,2'-dihydroxy-4-methoxy benzophenone
    • DA-52573
    • Dioxybenzone [USAN:USP:INN]
    • Dioxibenzona
    • S4607 2,2 inverted exclamation marka-Dihydroxy-4-methoxyb
    • B762XZ551X
    • AKOS015856203
    • HMS2091O12
    • BSPBio_002217
    • HMS3371G16
    • 2,2'-dihydroxy-methoxybenzophenone
    • NCGC00016393-03
    • NCGC00016393-07
    • Spectrum3_000399
    • KBio2_001458
    • NCGC00094657-02
    • HY-B0966
    • Spectrum4_000519
    • D0586
    • AB00051973_08
    • DIOXYBENZONE [MI]
    • SPBio_001243
    • 2,2 inverted exclamation marka-Dihydroxy-4-methoxybenzophenone
    • component of Solaquin (Salt/Mix)
    • DIOXYBENZONE [USP-RS]
    • KBioSS_001458
    • Tox21_110417
    • Prestwick0_000898
    • NSC56769
    • DIOXYBENZONE [USP MONOGRAPH]
    • DIOXYBENZONE [INN]
    • SR-05000001610-3
    • BPBio1_000788
    • Dioxybenzone (USP/INN)
    • HMS2097D18
    • Spectro-sorb UV 24
    • HMS2235J06
    • SR-05000001610
    • Pharmakon1600-01500255
    • 131-53-3
    • KBio2_006594
    • (2-hydroxy-4-methoxy-phenyl)-(2-hydroxyphenyl)methanone
    • 2,2'-Dihydroxy-4-methoxybenzophenone, 98%
    • DTXSID3022403
    • 2,2'-dihydroxy-4-methoxybenzo-phenone
    • NSC 56769
    • Spectrum2_001032
    • NS00005730
    • BIDD:ER0352
    • Spectrum5_000913
    • HMS3714D18
    • SBI-0051353.P003
    • SR-05000001610-1
    • s4607
    • DB11221
    • Benzophenone,2'-dihydroxy-4-methoxy-
    • NSC-756742
    • BRD-K22193694-001-13-6
    • DIOXYBENZONE [VANDF]
    • AB00051973
    • (2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone
    • Tox21_110417_1
    • HMS1570D18
    • Spectrum_000978
    • HMS1920I04
    • J-506801
    • Dioxybenzone
    • MDL: MFCD00002218
    • Inchi: 1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3
    • InChI Key: MEZZCSHVIGVWFI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)O)C(C1C=CC=CC=1O)=O
    • BRN: 2055461

Computed Properties

  • Exact Mass: 244.07400
  • Monoisotopic Mass: 244.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.8
  • Tautomer Count: 24

Experimental Properties

  • Color/Form: Light yellow powder
  • Density: 1.2379 (rough estimate)
  • Melting Point: 71.0 to 75.0 deg-C
  • Boiling Point: 170-175 °C/1 mmHg(lit.)
  • Refractive Index: 1.5389 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 66.76000
  • LogP: 2.33740
  • Merck: 3303
  • Solubility: Solubility at 25 ℃ (g/100g solvent)

Dioxybenzone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:DJ1049500
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36
  • Storage Condition:4°C, protect from light

Dioxybenzone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Dioxybenzone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC10243-100 mg
2,2′-Dihydroxy-4-methoxybenzophenone
131-53-3 >98%
100mg
$100.0 2022-03-01
Key Organics Ltd
KS-5318-10MG
Dioxybenzone
131-53-3 >97%
10mg
£51.00 2025-02-08
Ambeed
A468069-100g
(2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone
131-53-3 98%
100g
$86.0 2025-02-20
Apollo Scientific
OR11370-25g
2,2'-Dihydroxy-4-methoxybenzophenone
131-53-3 98+%
25g
£38.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QP932-5g
Dioxybenzone
131-53-3 98.0%(GC)
5g
¥65.3 2023-09-02
DC Chemicals
DC10243-250 mg
2,2′-Dihydroxy-4-methoxybenzophenone
131-53-3 >98%
250mg
$200.0 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51312-5g
Dioxybenzone (Benzophenone-8)
131-53-3 98%
5g
¥445.00 2023-09-07
eNovation Chemicals LLC
K35492-100g
2,2'-Dihydroxy-4-methoxybenzophenone
131-53-3 97%
100g
$259 2024-05-23
Apollo Scientific
OR11370-100g
2,2'-Dihydroxy-4-methoxybenzophenone
131-53-3 98+%
100g
£109.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
323578-100G
Dioxybenzone
131-53-3
100g
¥1816.4 2023-12-08

Additional information on Dioxybenzone

Recent Advances in Dioxybenzone (131-53-3) Research: Implications for Chemical Biomedicine

Dioxybenzone (CAS 131-53-3), a benzophenone derivative, has garnered significant attention in recent years due to its dual role as a UV filter in sunscreens and a potential bioactive compound in biomedical applications. This research brief synthesizes the latest findings on Dioxybenzone, focusing on its chemical properties, mechanisms of action, and emerging applications in drug development and environmental health.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the molecular interactions of Dioxybenzone with cellular targets, particularly its affinity for estrogen receptors (ERs). The research employed computational docking and in vitro assays to demonstrate that Dioxybenzone exhibits selective ER modulation, suggesting its potential as a lead compound for hormone-related therapies. However, the study also highlighted dose-dependent cytotoxicity, underscoring the need for further structural optimization.

Environmental persistence and ecotoxicological effects of Dioxybenzone have been a critical research focus. A multi-institutional collaboration reported in Environmental Science & Technology (2024) quantified Dioxybenzone's bioaccumulation in marine ecosystems using advanced LC-MS/MS techniques. The results revealed a half-life of 15-30 days in seawater, with significant coral bleaching observed at concentrations as low as 1 μg/L. These findings have prompted regulatory reviews in several coastal jurisdictions.

Innovative drug delivery systems incorporating Dioxybenzone have shown promise in dermatological applications. Researchers at MIT developed a nanoparticle-encapsulated formulation that enhances Dioxybenzone's photostability while reducing skin penetration by 40% compared to conventional preparations. This technology, detailed in a 2024 ACS Nano publication, addresses both efficacy and safety concerns associated with topical applications.

The metabolic pathways of Dioxybenzone have been further characterized through recent pharmacokinetic studies. A human clinical trial (NCT05678921) published in Clinical Pharmacology & Therapeutics identified three novel phase II metabolites, with glucuronidation being the predominant elimination pathway. These insights are crucial for understanding drug-drug interactions and personalized dosing regimens.

Emerging research suggests potential antiviral properties of Dioxybenzone derivatives. Molecular dynamics simulations published in Nature Computational Science (2023) demonstrated that modified Dioxybenzone analogs can inhibit the main protease of SARS-CoV-2 with binding affinities comparable to existing antiviral drugs. While preliminary, these findings open new avenues for structure-activity relationship studies in infectious disease therapeutics.

In conclusion, current research on Dioxybenzone (131-53-3) reveals a complex pharmacological profile with both therapeutic potential and environmental concerns. Future directions should focus on structure optimization to enhance selectivity, develop greener formulations, and explore novel biomedical applications while mitigating ecological impacts. The compound continues to serve as a valuable molecular scaffold in chemical biomedicine research.

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